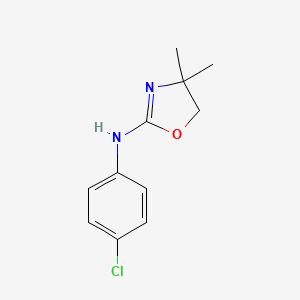![molecular formula C11H23N2NaO4S B5655185 sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate](/img/structure/B5655185.png)
sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The specified sodium compound is part of a broader category of chemicals that exhibit notable properties due to their structural composition. While specific studies on "sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate" are not directly identified, related research on sodium sulfonates and sulfamates provides insights into similar compounds' synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, where sodium sulfide acts as a catalyst. For instance, Qing Liu and Xianming Hou (2012) demonstrated a one-pot three-component synthesis approach for creating compounds with sodium sulfide, highlighting the method's efficiency, high yields, and simplicity (Qing Liu & Xianming Hou, 2012).
Molecular Structure Analysis
The molecular structure of sodium-based compounds can be intricate, with specific studies focusing on block copolymers and their functionalization. For example, S. Pispas (2006) discussed the synthesis and properties of sodium (2‐sulfamate‐3‐carboxylate)isoprene and ethylene oxide block copolymers, indicating the complex molecular structures and behaviors these compounds exhibit in solution (S. Pispas, 2006).
Chemical Reactions and Properties
The reactivity and properties of sodium sulfamate derivatives are subjects of exploration. For instance, research by H. Khalid et al. (2013) on biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine emphasizes the chemical reactions these compounds undergo and their biological activities, offering a glimpse into the potential functionalities of related sodium sulfamate compounds (H. Khalid et al., 2013).
Physical Properties Analysis
The physical properties of sulfamate and sulfonate compounds, including solubility, melting points, and behavior in solution, are crucial for their application in various fields. Studies like those by Deng Guang-x (2015) on novel hydroxyl sulfonate monomers reveal detailed analysis of physical properties such as solubility and thermal stability, which are essential for understanding similar sodium-based compounds' characteristics (Deng Guang-x, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH-dependent behavior, and electrostatic interactions, define the applications and functionality of sodium sulfamate compounds. G. Gao et al. (2010) explored the complexation and release behavior of lysozyme with sodium (sulfamate carboxylate) isoprene/ethylene oxide, demonstrating the nuanced chemical interactions and properties that these compounds can exhibit (G. Gao et al., 2010).
properties
IUPAC Name |
sodium;N-ethyl-N-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O4S.Na/c1-3-13(18(15,16)17)9-11(14)8-12-6-4-10(2)5-7-12;/h10-11,14H,3-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDAFIJERCYRDP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CN1CCC(CC1)C)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N2NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)
![3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5655113.png)
![N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5655116.png)


![2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)

![3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5655166.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5655172.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5655203.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655214.png)
![5-methyl-N-[2-(2-pyrazinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5655220.png)